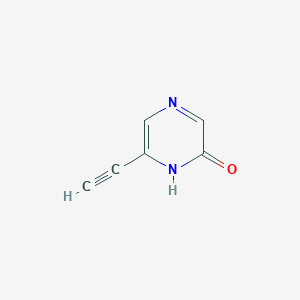
6-Ethynylpyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethynylpyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by the presence of an ethynyl group attached to the pyrazin-2(1H)-one ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrazin-2(1H)-one as the starting material.
Ethynylation Reaction: The pyrazin-2(1H)-one undergoes an ethynylation reaction, where an ethynyl group is introduced to the pyrazine ring.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a copper(I) catalyst to facilitate the ethynylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale ethynylation reactions using continuous flow reactors to ensure efficiency and consistency. The process is optimized to minimize by-products and maximize yield.
化学反応の分析
Types of Reactions: 6-Ethynylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form ethylamine derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Ethylamine derivatives.
Substitution Products: Various substituted pyrazines.
科学的研究の応用
6-Ethynylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
作用機序
6-Ethynylpyrazin-2(1H)-one is similar to other pyrazine derivatives, such as pyrrolopyrazine and pyrimidine derivatives. its unique ethynyl group provides distinct chemical properties and reactivity compared to these compounds. The presence of the ethynyl group enhances its potential for further functionalization and application in various fields.
類似化合物との比較
Pyrrolopyrazine
Pyrimidine derivatives
Pyridazine derivatives
特性
分子式 |
C6H4N2O |
|---|---|
分子量 |
120.11 g/mol |
IUPAC名 |
6-ethynyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C6H4N2O/c1-2-5-3-7-4-6(9)8-5/h1,3-4H,(H,8,9) |
InChIキー |
ANFRWKCRNXGEMT-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN=CC(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


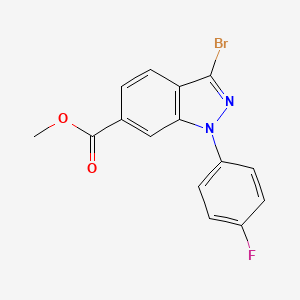
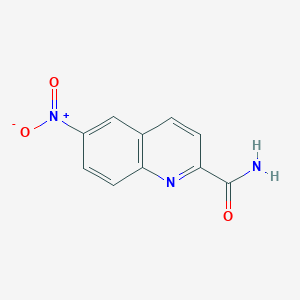
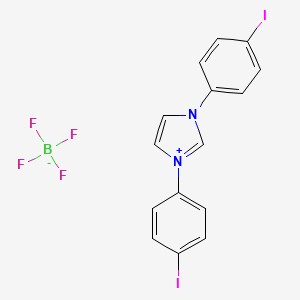
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
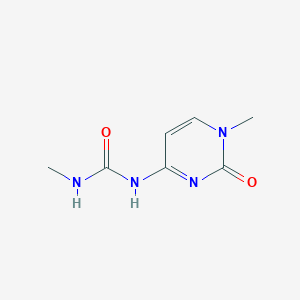
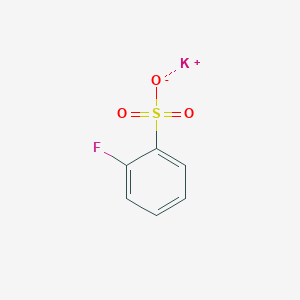
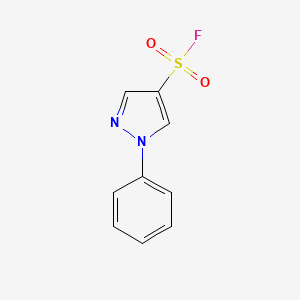
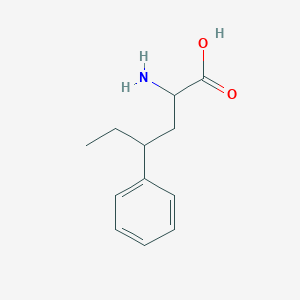
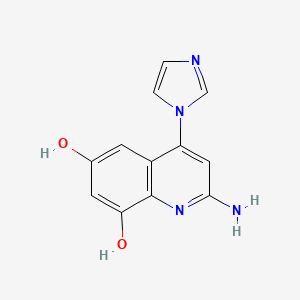
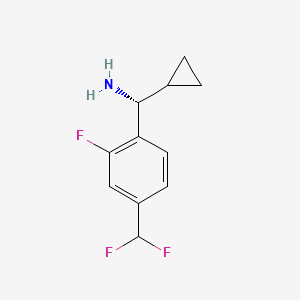


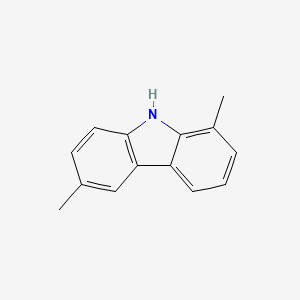
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
